N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine
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Overview
Description
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with an α-halo acid under basic conditions. This reaction forms the core thiazolidine structure.
Introduction of the Glycine Moiety: The glycine moiety can be introduced through a nucleophilic substitution reaction, where the thiazolidine derivative reacts with a glycine ester in the presence of a suitable base.
Attachment of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, bases like sodium hydroxide, and solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazolidine ring and the glycine moiety play crucial roles in binding to the active sites of enzymes, while the 4-methylphenyl group enhances the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine
- N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)glycine
- N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)glycine
Uniqueness
N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound allows for selective binding to certain enzymes and receptors, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-2-4-8(5-3-7)14(6-9(15)16)11-10(17)13-12(18)19-11/h2-5,11H,6H2,1H3,(H,15,16)(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHNVKMHIPKMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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